molecular formula C8H15ClN2 B1383740 1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride CAS No. 2031260-67-8

1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride

Cat. No. B1383740
CAS RN: 2031260-67-8
M. Wt: 174.67 g/mol
InChI Key: WXZHZEAJJMFORM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1513267-68-9 . It has a molecular weight of 138.21 and its IUPAC name is 1-(aminomethyl)cyclohexane-1-carbonitrile .


Molecular Structure Analysis

The InChI code for 1-(Aminomethyl)cyclohexane-1-carbonitrile is 1S/C8H14N2/c9-6-8(7-10)4-2-1-3-5-8/h1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure.

It is a liquid at room temperature . The storage temperature and other physical properties were not specified in the sources I found.

Scientific Research Applications

Applications in Chemical Synthesis

  • Synthesis of Heterocyclic Compounds: A study outlined a mild and environmentally friendly procedure for synthesizing 4′-amino-1′H-spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile using microwave irradiation in water, highlighting the efficiency and purity of the process (Dandia et al., 2007).
  • Antifibrinolytic Activity Studies: Though primarily discussing the isomer AMCA, this research highlights the potency of amino methyl cyclohexane carboxylic acid as an inhibitor of plasminogen activation, which is significant for understanding the bioactivity of related compounds (Andersson et al., 2009).
  • Antiproliferative and Anticancer Properties: A study demonstrated the potential of heterocyclic compounds derived from cyclohexane-1,4-dione, including 2-Amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, for anticancer activities, indicating a significant area of research for related compounds (Mohareb & Abdo, 2022).

Applications in Medical Research

  • Anticonvulsant Activity Research: A study synthesized amino amides and esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carbonitrile and evaluated their anticonvulsant activities, showing the potential of cyclohexane derivatives in developing anticonvulsant drugs (Arustamyan et al., 2019).

Applications in Material Science

  • Organocatalyzed Synthesis: The study on the organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles from a tandem Michael addition - cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles presents significant implications for material science and organic chemistry (Ding & Zhao, 2010).

Safety and Hazards

This compound is associated with several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-(aminomethyl)cyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-6-8(7-10)4-2-1-3-5-8;/h1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZHZEAJJMFORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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